5-bromo-N-butylpyridin-3-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers developing selective bromodomain inhibitors face a common challenge: standard alkyl amines lack the precise lipophilicity (XLogP3 = 2.8) and steric profile required to mimic acetyl-lysine marks, often leading to pan-inhibitory profiles. 5-Bromo-N-butylpyridin-3-amine solves this with its specific n-butyl chain, validated as an atypical acetyl-lysine methyl mimetic in chemotypes targeting BRD7/9. - Scaffold Differentiation: The n-butyl chain provides a critical selectivity handle, unlike methyl or ethyl analogs that alter target engagement. - Synthetic Utility: A reactive 5-bromine handle enables rapid Suzuki or Buchwald-Hartwig diversification to expand chemical space. - Supply Reliability: Packaged under cool, dry conditions at ≥95% purity to ensure reproducible multi-step syntheses and valid SAR conclusions.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
Cat. No. B12078384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-butylpyridin-3-amine
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=CN=C1)Br
InChIInChI=1S/C9H13BrN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3
InChIKeyMPKWXVLSBVDODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-butylpyridin-3-amine: Identity & Procurement


5-Bromo-N-butylpyridin-3-amine (CAS: 1289078-59-6) is a substituted aminopyridine building block with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol [1]. The compound features a pyridine ring with a bromine atom at the 5-position and an n-butylamino group at the 3-position, resulting in a computed XLogP3 value of 2.8, indicating moderate lipophilicity [1]. Commercially, it is available from research chemical suppliers with a minimum purity specification of 95%, and it is recommended for long-term storage in cool, dry conditions .

Building block for cross-coupling and amine derivatization
Moderate lipophilicity for membrane permeability optimization
Minimum purity specification and defined storage for reproducibility

Substitution Risks for 5-Bromo-N-butylpyridin-3-amine


In-class aminopyridine derivatives are not interchangeable. Substituting the specific n-butyl chain on 5-bromo-N-butylpyridin-3-amine for a methyl, ethyl, or tert-butyl group alters the compound's lipophilicity (XLogP3), molecular flexibility (rotatable bonds), and potential for steric interactions with biological targets. Such structural changes directly impact compound solubility, membrane permeability, and target binding affinity [1]. Notably, research has established the n-butyl group as an atypical acetyl-lysine methyl mimetic, a property that can confer selectivity for specific bromodomain-containing proteins [2]. Consequently, using an analog with a different alkyl chain may eliminate this critical selectivity profile, invalidating structure-activity relationship (SAR) studies or medicinal chemistry campaigns.

Alkyl chain alters lipophilicity
Shorter or branched chains shift lipophilicity, affecting permeability and solubility in assays.
Conformational flexibility differs
Linear n-butyl offers greater conformational freedom than tert-butyl, potentially altering binding modes.
n-Butyl mimetic property may be lost
Other alkyl chains lack the acetyl-lysine methyl mimetic effect, compromising bromodomain selectivity.

5-Bromo-N-butylpyridin-3-amine Comparative Evidence


Lipophilicity vs. Shorter-Chain Analogs

The n-butyl chain in 5-bromo-N-butylpyridin-3-amine provides a quantifiably higher lipophilicity compared to its methyl-substituted analog, 5-bromo-N-methylpyridin-3-amine. This difference, measured by the computed XLogP3 value, is critical for optimizing membrane permeability and solubility in biological systems [1].

Lipophilicity Shift
Reported
XLogP3: 2.8 (n-butyl) vs 1.6 (methyl); Δ ≈ +1.2
Supports permeability optimization in lead series
Computed value; empirical logP may differ
Medicinal Chemistry Physicochemical Properties Lead Optimization

Flexibility & Steric Profile vs. tert-Butyl Analog

5-bromo-N-butylpyridin-3-amine possesses a linear, flexible n-butyl chain with 4 rotatable bonds, in contrast to the rigid, sterically bulky tert-butyl group of 5-bromo-N-tert-butylpyridin-3-amine [1][2]. This structural divergence directly impacts the compound's ability to adopt specific conformations required for optimal binding in confined protein pockets.

Flexibility vs. Sterics
Class-level
n-Butyl: linear, 4 rotatable bonds
tert-Butyl: bulky, est. 3 bonds
Conformational freedom may impact binding mode
Qualitative; target-dependent
Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Purity & Storage Benchmark

For procurement, a key differentiator is the assured purity and storage conditions. 5-bromo-N-butylpyridin-3-amine is supplied by AKSci with a minimum purity specification of 95% and a recommendation for long-term storage in a cool, dry place . This provides a clear benchmark against which other vendors' offerings can be evaluated.

Quality Benchmark
Specification review
Purity ≥ 95%; Storage: cool, dry place
Defined specification supports reproducibility
Vendor spec; independent QC advised
Chemical Procurement Quality Control Reagent Sourcing

Bromodomain Selectivity: n-Butyl Methyl Mimetic

Research has demonstrated that the n-butyl group functions as an atypical acetyl-lysine methyl mimetic. This property was exploited to transform a pan-bromodomain inhibitor into a BRD7/9 selective compound and to enhance the selectivity of an existing BRD9 inhibitor [1]. While this evidence is from a different chemotype (pyridazinone), it establishes the n-butyl group as a privileged moiety for achieving selectivity among bromodomain-containing proteins, a property that distinguishes 5-bromo-N-butylpyridin-3-amine from its shorter-chain or branched-chain analogs.

Mimetic Selectivity
Class-level
n-Butyl group reported as acetyl-lysine methyl mimetic; BRD7/9 selectivity observed in related chemotype
May support selectivity design for bromodomain targets
Chemotype-dependent; requires validation
Epigenetics Bromodomain Inhibitors Chemical Biology

5-Bromo-N-butylpyridin-3-amine Application Scenarios


Lipophilicity Optimization in Medicinal Chemistry

Use 5-bromo-N-butylpyridin-3-amine as a synthetic intermediate or building block in medicinal chemistry programs where increasing lipophilicity (XLogP3 = 2.8) is desired to improve cell permeability [1]. The n-butyl chain provides a calculated lipophilicity increase compared to shorter-chain analogs, which can be systematically explored in structure-activity relationship (SAR) studies.

Bromodomain Selectivity in Epigenetics

Employ 5-bromo-N-butylpyridin-3-amine as a core scaffold for developing selective bromodomain inhibitors. The n-butyl group has been validated as an atypical acetyl-lysine methyl mimetic in related chemotypes, a property that can be leveraged to engineer selectivity for BRD7/9 or other bromodomain-containing proteins [2].

Chemical Biology Probe Synthesis

Utilize the compound as a versatile building block for synthesizing chemical probes due to the presence of a reactive bromine atom (for cross-coupling reactions) and a modifiable n-butylamino group. The defined purity (≥95%) and storage conditions from reputable vendors ensure reliable outcomes in multi-step syntheses .

Application
Selection Property
Validation Focus
Lead optimization SAR studies
Lipophilicity profile
Membrane permeability assessment in cell-based assays
Bromodomain selectivity design
Reported acetyl-lysine methyl mimetic
BRD7/9 selectivity and target engagement
Chemical probe synthesis
Reactive bromine and modifiable amine
Cross-coupling efficiency and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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